Physicochemical properties of 1-(3-Bromopropoxy)-2-fluorobenzene
Physicochemical properties of 1-(3-Bromopropoxy)-2-fluorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromopropoxy)-2-fluorobenzene
Authored by: A Senior Application Scientist
Introduction
1-(3-Bromopropoxy)-2-fluorobenzene is a halogenated aromatic ether that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—comprising a fluorinated phenyl ring, an ether linkage, and a terminal alkyl bromide—provides a scaffold ripe for sequential, site-selective modifications. This guide offers an in-depth exploration of its core physicochemical properties, experimental protocols for its characterization, and insights into its application, particularly for researchers and professionals in drug development.
The compound, identified by CAS Number 145943-76-6 , possesses the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol [1]. Its utility stems from the strategic placement of its functional groups. The bromoalkyl chain acts as a reactive handle for nucleophilic substitution, enabling its use as a linker to connect molecular fragments. Simultaneously, the fluoroaromatic moiety can influence the electronic properties, metabolic stability, and binding affinity of target molecules, making it a valuable tool in structure-activity relationship (SAR) studies during drug discovery campaigns.
Core Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of a compound dictate its behavior in both reactive and biological systems. For 1-(3-Bromopropoxy)-2-fluorobenzene, these properties are fundamental to its handling, reaction optimization, and application in fields like pharmaceutical development, where parameters like lipophilicity and polarity are critical for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Significance in Application | Source |
| Appearance | Colorless to light yellow liquid | Provides a quick qualitative check for material purity and degradation. | [1] |
| Boiling Point | 150 °C (at 12 mmHg) | Essential for purification via vacuum distillation and for setting reaction temperature limits. | [1] |
| Density | 1.422 g/cm³ | Important for reagent volume-to-mass conversions and reaction scaling. | [2] |
| Refractive Index | 1.521 | A physical constant used for identity and purity verification. | [2] |
| Flash Point | 145.8 °C | Critical for safety assessment, indicating the lowest temperature at which vapors can ignite. | [2] |
| XLogP3 | 2.99 | An estimated measure of lipophilicity (hydrophobicity). A value near 3 suggests good potential for membrane permeability, a key factor in drug bioavailability. | [2] |
| Polar Surface Area (PSA) | 9.2 Ų | Predicts the polarity of the molecule, which influences solubility and transport properties across biological membranes. A low PSA is often correlated with better cell permeability. | [2] |
Synthesis, Reactivity, and Application as a Molecular Linker
1-(3-Bromopropoxy)-2-fluorobenzene is typically synthesized via a Williamson ether synthesis, reacting 2-fluorophenol with a suitable three-carbon electrophile like 1,3-dibromopropane. This method provides a direct and efficient route to the target molecule.
The compound's reactivity is dominated by the alkyl bromide, which is a potent electrophile. This allows it to serve as a versatile linker, connecting the 2-fluorophenyl moiety to other molecular scaffolds through nucleophilic substitution reactions. This is particularly valuable in drug design for positioning key pharmacophoric elements at an optimal distance and orientation for target binding[3].
Caption: Synthetic utility of 1-(3-Bromopropoxy)-2-fluorobenzene.
A notable application is in the synthesis of Selective Estrogen Receptor Modulators (SERMs), which are crucial in treating hormone-receptor-positive breast cancer. The 3-(2-fluorophenoxy)propyl linker derived from this reagent positions a basic side chain, essential for estrogen receptor (ER) binding, at an optimal distance from the drug's core scaffold. The fluorine atom enhances metabolic stability and can modulate binding affinity through favorable electrostatic interactions[3].
Caption: Role as a linker in drug design.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the properties of 1-(3-Bromopropoxy)-2-fluorobenzene must be validated through robust experimental protocols. Below are methodologies for determining two critical parameters: lipophilicity (LogP) and chemical stability.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a measure of a compound's differential solubility in two immiscible phases, n-octanol and water, providing a widely accepted measure of lipophilicity[4]. The Shake Flask method, though time-consuming, is considered the gold standard for its accuracy[4].
Methodology: Shake Flask Method
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Phase Preparation: Prepare water (or a pH 7.4 phosphate buffer for simulating physiological conditions) saturated with n-octanol and, separately, n-octanol saturated with water. Allow the phases to separate for at least 24 hours[5].
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Sample Preparation: Accurately weigh a small amount of 1-(3-Bromopropoxy)-2-fluorobenzene and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
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Partitioning: Add a precise volume of the stock solution to a separatory funnel containing a known volume of pre-saturated water.
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Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Subsequently, allow the layers to separate completely.
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Analysis: Carefully separate the aqueous and octanolic layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value[4].
Caption: Workflow for an accelerated chemical stability study.
Safety and Handling
As with any laboratory chemical, proper handling of 1-(3-Bromopropoxy)-2-fluorobenzene is paramount. Based on available safety data, the compound is classified as an irritant.[1] A related compound, 1-(3-Bromopropoxy)-4-fluorobenzene, is considered harmful if swallowed or inhaled and causes skin and serious eye irritation.[6]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[2][7]
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][8]
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Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All disposal must be in accordance with local, state, and federal regulations.[6][8]
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First Aid:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]
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Skin: Wash off immediately with soap and plenty of water.[6]
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
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Conclusion
1-(3-Bromopropoxy)-2-fluorobenzene is a chemical intermediate of significant value, particularly for professionals in drug discovery and organic synthesis. Its well-defined physicochemical properties, including a lipophilicity favorable for biological permeability and a versatile chemical scaffold, make it an excellent tool for constructing complex molecular architectures. A thorough understanding of its properties, guided by robust experimental validation and adherence to strict safety protocols, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.
References
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Cenmed. (n.d.). 1-(3-Bromopropoxy)-2-fluorobenzene (C007B-523360). Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Bromopropoxy)-4-fluorobenzene. Retrieved from [Link]
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EPA. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
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ResearchGate. (2010). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-(3-Bromopropoxy)-2-fluorobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
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GMP SOP. (n.d.). Manual – 045 Guideline for Stability Testing for R&D. Retrieved from [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Singh, S., & Kumar, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
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Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]
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FDA. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). Retrieved from [Link]
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Pharma Beginners. (2020). Stability Study SOP as per ICH Guideline. Retrieved from [Link]
- Google Patents. (2012). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
- Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(3), 1235-1254.
